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Compound of Interest

Compound Name: 3-Fluoro-6-methoxyquinoline

Cat. No.: B1245202

Introduction

3-Fluoro-6-methoxyquinoline is a heterocyclic compound of interest in medicinal chemistry
and drug development due to the prevalence of the quinoline scaffold in numerous bioactive
molecules. The introduction of a fluorine atom and a methoxy group can significantly influence
the compound's physicochemical properties, metabolic stability, and biological activity. Accurate
structural elucidation and purity assessment are paramount, necessitating a comprehensive
analysis of its spectroscopic and spectrometric data. This technical guide provides a detailed
overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
data for 3-Fluoro-6-methoxyquinoline, along with standardized experimental protocols for
their acquisition. While specific experimental data for this exact compound is not readily
available in the public domain, this guide leverages data from structurally similar analogs to
provide a robust predictive framework for researchers.

Predicted Spectroscopic Data

The following tables summarize the anticipated tH, 13C, and °F NMR chemical shifts, as well
as the expected mass spectrometric fragmentation pattern for 3-Fluoro-6-methoxyquinoline.
These predictions are based on established principles of NMR and MS, and by analogy to
structurally related compounds.

Table 1: Predicted *H NMR Spectroscopic Data for 3-Fluoro-6-methoxyquinoline
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S Prt-?‘dicted Chemical Multiplicity Coupling Constant
Shift (6, ppm) (J, H2)

H-2 8.6-8.8 d ~2.5

H-4 7.8-8.0 d ~9.0

H-5 7.9-8.1 d ~9.2

H-7 7.3-75 dd ~9.2,2.8

H-8 7.1-7.3 d ~2.8

OCHs 39-41 S -

Predicted data is based on the analysis of similar quinoline derivatives.

Table 2: Predicted 13C NMR Spectroscopic Data for 3-Fluoro-6-methoxyquinoline

Carbon Predicted Chemical Shift (8, ppm)
C-2 148 - 152 (d, J_CF = 3-5 Hz)

c-3 155 - 160 (d, J_CF = 240-250 Hz)
C-4 120 - 124 (d, J_CF = 18-22 Hz)
C-4a 128 - 132 (d, J_CF = 5-7 Hz)

C-5 122 - 126

C-6 158 - 162

C-7 104 - 108

C-8 129 -133

C-8a 144 - 148

OCHs 55-57

Predicted data is based on the analysis of similar quinoline derivatives.
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Table 3: Predicted °F NMR Spectroscopic Data for 3-Fluoro-6-methoxyquinoline

] Predicted Chemical Shift Lo
Fluorine Multiplicity

(3, ppm)

3-F -110 to -130 m

Referenced against CFCls. Predicted data is based on the analysis of similar fluoroquinoline
derivatives.

Table 4: Predicted Mass Spectrometry Data for 3-Fluoro-6-methoxyquinoline

lon Predicted m/z Description
[M+H]*+ 178.0663 Protonated molecular ion
[M]*™ 177.0585 Molecular ion

Exact mass calculated for C10HsFNO.

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR and MS data are crucial for the
accurate characterization of 3-Fluoro-6-methoxyquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

e Accurately weigh 5-10 mg of 3-Fluoro-6-methoxyquinoline for *H and °F NMR, and 20-30
mg for 13C NMR.

e Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-de).
o Ensure the sample is fully dissolved by gentle vortexing.

o Transfer the solution to a clean, dry 5 mm NMR tube.
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. IH NMR Spectroscopy:
Spectrometer: 400 MHz or higher field NMR spectrometer.
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Acquisition Parameters:

[e]

Spectral Width: ~16 ppm

o

Acquisition Time: ~3-4 seconds

[¢]

Relaxation Delay (d1): 1-5 seconds

[e]

Number of Scans: 16-64, depending on sample concentration.

Processing: Apply a line broadening factor of 0.3 Hz and perform Fourier transformation.
Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent
peak (e.g., CDCIs at 7.26 ppm).

. 13C NMR Spectroscopy:
Spectrometer: 100 MHz or higher, corresponding to the *H frequency.
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

Acquisition Parameters:

[¢]

Spectral Width: ~240 ppm

[e]

Acquisition Time: ~1-2 seconds

o

Relaxation Delay (d1): 2-5 seconds

[¢]

Number of Scans: 1024 or more, depending on sample concentration.

Processing: Apply a line broadening factor of 1-2 Hz and perform Fourier transformation.
Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g.,
CDCls at 77.16 ppm).
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. 1%F NMR Spectroscopy:

Spectrometer: Operating at the appropriate frequency for *°F nuclei (e.g., 376 MHz on a 400
MHz *H spectrometer).

Pulse Program: Standard single-pulse experiment, often with proton decoupling.

Acquisition Parameters:

[¢]

Spectral Width: ~200 ppm

[e]

Acquisition Time: ~1-2 seconds

o

Relaxation Delay (d1): 1-5 seconds

Number of Scans: 64-256.

[¢]

Processing: Apply a line broadening factor of 0.5-1 Hz and perform Fourier transformation.
Phase and baseline correct the spectrum. An external reference standard (e.g., CFCI3) is
typically used.

Mass Spectrometry (MS)

1.

Sample Preparation:

Prepare a dilute solution of 3-Fluoro-6-methoxyquinoline (approximately 10-100 pg/mL) in
a suitable solvent such as methanol or acetonitrile.

The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion
mode analysis.

. Electrospray lonization (ESI) Mass Spectrometry:

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is
recommended for accurate mass measurements.

lonization Mode: ESI in positive ion mode is typically suitable for quinoline derivatives.

Instrument Parameters:
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[e]

Capillary Voltage: 3-4 kV

(¢]

Cone Voltage: 20-40 V

[¢]

Source Temperature: 100-150 °C

[¢]

Desolvation Temperature: 250-400 °C

[e]

Nebulizer Gas (N2): Flow rate as per instrument recommendation.

o Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500 Da).
For structural confirmation, perform tandem MS (MS/MS) on the protonated molecular ion
(IM+H]™).

Visualizations

To aid in the understanding of the experimental workflow, the following diagram illustrates the
general process for the spectroscopic and spectrometric analysis of a small molecule like 3-
Fluoro-6-methoxyquinoline.
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Caption: General workflow for spectroscopic and spectrometric analysis.

This guide provides researchers, scientists, and drug development professionals with a
foundational understanding of the expected spectroscopic and spectrometric characteristics of
3-Fluoro-6-methoxyquinoline, along with robust protocols for data acquisition. The provided
data, while predictive, serves as a valuable reference for the structural confirmation and
characterization of this and related compounds.
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 To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of 3-
Fluoro-6-methoxyquinoline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1245202#spectroscopic-data-of-3-fluoro-6-
methoxyquinoline-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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